molecular formula C21H28FN3O3 B5603914 7-fluoro-2-methyl-3-{2-[2-(4-morpholinylmethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}-1H-indole

7-fluoro-2-methyl-3-{2-[2-(4-morpholinylmethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}-1H-indole

Cat. No.: B5603914
M. Wt: 389.5 g/mol
InChI Key: BPWCLNTVYYUWTE-UHFFFAOYSA-N
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Description

7-fluoro-2-methyl-3-{2-[2-(4-morpholinylmethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}-1H-indole is a useful research compound. Its molecular formula is C21H28FN3O3 and its molecular weight is 389.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.21146993 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

  • Oxidative Cyclization of Amino Alcohols : A study by Fujita et al. (2002) demonstrates an iridium-catalyzed oxidative cyclization process for synthesizing indole derivatives from 2-aminophenethyl alcohols, which could be a relevant methodology for synthesizing complex indole structures similar to the compound (Fujita, Yamamoto, & Yamaguchi, 2002).
  • Reactions with Active Methylene Compounds : Suzdalev and Den’kina (2011) explored the synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its reactions, which highlights the potential for creating diverse indole-based structures through strategic chemical reactions (Suzdalev & Den’kina, 2011).

Biological Activities

  • Antimicrobial Activities : Basoğlu et al. (2012) synthesized linezolid-like molecules, including morpholine derivatives, and evaluated their antimicrobial activities, indicating the potential of indole and morpholine compounds in developing new antimicrobial agents (Basoğlu, Yolal, Demirba, & Bektaş, 2012).
  • Antibacterial and Antifungal Potency : Deswal et al. (2020) reported on the synthesis of 5-fluoro-1H-indole-2,3-dione-triazoles, demonstrating significant antibacterial and antifungal activity, which suggests that modifications of the indole structure can lead to promising biological agents (Deswal et al., 2020).

Novel Compounds and Their Applications

  • Synthesis of Novel Tetracyclic Ring Systems : Joshi, Dandia, and Baweja (1989) synthesized novel tetracyclic ring systems derived from 3-hydrazino-5H-1,2,4-triazino[5,6-b]indoles, highlighting the versatility of indole-based compounds in creating complex ring systems for potential applications in medicinal chemistry (Joshi, Dandia, & Baweja, 1989).

Properties

IUPAC Name

2-(7-fluoro-2-methyl-1H-indol-3-yl)-1-[2-(morpholin-4-ylmethyl)-1,4-oxazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FN3O3/c1-15-18(17-4-2-5-19(22)21(17)23-15)12-20(26)25-6-3-9-28-16(14-25)13-24-7-10-27-11-8-24/h2,4-5,16,23H,3,6-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWCLNTVYYUWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)N3CCCOC(C3)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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